molecular formula C8H10N2O2 B1351639 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid CAS No. 957500-07-1

5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid

Cat. No. B1351639
M. Wt: 166.18 g/mol
InChI Key: WAVQQDWWBUEGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946234B2

Procedure details

A solution, cooled to 0° C., of 100 mg (0.60 mmol) of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in 5 ml of acetic acid is admixed with 173 mg (1.08 mmol) of bromine and afterstirred overnight at room temperature. Acetic acid and bromine are drawn off on a rotary evaporator and the solid residue is washed with cyclohexane and a small amount of diethyl ether. This gives 69.0 mg of 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (47%) as a yellowish solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[N:6]([CH3:12])[N:5]=2)[CH2:3][CH2:2]1.[Br:13]Br>C(O)(=O)C>[Br:13][C:8]1[C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:5][N:6]([CH3:12])[C:7]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1(CC1)C1=NN(C(=C1)C(=O)O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
173 mg
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetic acid and bromine are drawn off on a rotary evaporator
WASH
Type
WASH
Details
the solid residue is washed with cyclohexane

Outcomes

Product
Name
Type
Smiles
BrC=1C(=NN(C1C(=O)O)C)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.